2-Chloro-4-(prop-2-en-1-yloxy)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-4-prop-2-enoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-5-11-7-3-4-10-8(9)6-7/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUYNEZTIRITKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-(prop-2-en-1-yloxy)pyridine typically involves the reaction of 2-chloropyridine with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters and optimize production efficiency .
Chemical Reactions Analysis
2-Chloro-4-(prop-2-en-1-yloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The allyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 4-allyloxy-2-aminopyridine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis:
2-Chloro-4-(prop-2-en-1-yloxy)pyridine serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing compounds with potential therapeutic effects, especially in treating diseases related to the androgen receptor (AR) pathways, such as prostate cancer and benign prostatic hyperplasia. The compound's structure allows it to interact with biological targets, potentially modulating their activity through covalent bonding with nucleophilic sites on proteins.
Antimicrobial and Anticancer Properties:
Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial and anticancer activities. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and pathogenic microorganisms, making them candidates for further development in therapeutics .
Material Science
Development of Advanced Materials:
In material science, this compound is utilized to develop materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices can enhance the performance characteristics of materials used in electronics and photonics.
Biological Studies
Biological Activity Investigations:
The biological activities of this compound are under active investigation. Studies focus on its potential as an antimicrobial agent and its effectiveness against multidrug-resistant bacteria. The compound's mechanism of action may involve inhibition of key enzymes or pathways critical for microbial survival .
Industrial Chemistry
Synthesis of Agrochemicals:
In industrial applications, this compound is employed in synthesizing agrochemicals, which are essential for crop protection. Its derivatives have been explored for their herbicidal properties, contributing to the development of safer and more effective agricultural products .
Case Studies
Case Study 1: Prostate Cancer Treatment
A study highlighted the use of compounds similar to this compound as tissue-selective androgen receptor modulators (SARMs). These compounds demonstrated significant efficacy in inhibiting the proliferation of prostate cancer cell lines while exhibiting minimal toxicity to normal cells. This positions them as promising candidates for further clinical development .
Case Study 2: Antimicrobial Efficacy
Research on pyridine derivatives has shown that they can effectively combat resistant strains of bacteria. In vitro studies demonstrated that these compounds could inhibit bacterial growth by targeting specific metabolic pathways, thus showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(prop-2-en-1-yloxy)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Physicochemical Properties
The following table compares 2-Chloro-4-(prop-2-en-1-yloxy)pyridine with structurally related pyridine compounds:
*Calculated molecular weight based on formula.
Key Observations:
Substituent Position and Diversity: The position of substituents significantly impacts properties. For example, 3-chloro-4-nitro-2-(allyloxy)pyridine () has a nitro group at C4, increasing molecular weight (214.61 vs. 169.60) and altering acidity (predicted pKa: -1.82) compared to the target compound. Amino-substituted analogs () exhibit higher molecular weights (466–545) due to bulky phenyl groups, leading to elevated melting points (268–287°C) .
Biological Activity: Antimicrobial Activity: 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives show moderate to strong antimicrobial effects (MIC: 12.5–50 µg/mL) against E. coli and S. aureus, attributed to the chloro and amino groups enhancing membrane penetration . Insecticidal Activity: Cyclopenta[c]pyridines (e.g., compound 112) demonstrate potency against Plutella xylostella, but nitro or chloro groups at specific positions may reduce efficacy compared to oxygenated precursors .
Spectral Characterization
- IR/NMR Trends: Chloro-substituted pyridines exhibit C-Cl stretching vibrations near 750–600 cm⁻¹ in IR . Allyloxy groups show characteristic ¹H NMR signals for vinyl protons (δ 5.2–6.0 ppm) and methylene protons (δ 4.5–4.8 ppm) . Amino-substituted analogs display NH₂ peaks at δ 6.5–7.5 ppm in ¹H NMR .
Biological Activity
2-Chloro-4-(prop-2-en-1-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its interactions with biological targets such as enzymes and receptors. The compound's structure allows it to form covalent bonds with nucleophilic sites on proteins, which can lead to modulation of biological pathways.
The mechanism of action is primarily based on the compound's ability to interact with specific biological targets. The presence of the prop-2-en-1-yloxy group enhances its reactivity, allowing it to participate in various biochemical processes:
- Enzyme Inhibition : It may inhibit certain enzymes by covalently binding to active sites.
- Receptor Modulation : The compound can also modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, reporting minimum inhibitory concentrations (MIC) that suggest potent antibacterial activity:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study assessed its effects on several cancer cell lines, including breast cancer (MCF-7) and gastric cancer (SGC-7901):
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.6 |
| SGC-7901 | 7.3 |
The compound's ability to induce apoptosis in cancer cells was also noted, suggesting potential as a therapeutic agent.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound was tested against a panel of pathogens, showing promising results particularly against Gram-positive bacteria.
Case Study 2: Anticancer Potential
Another investigation explored the anticancer potential of this compound in combination with established chemotherapeutics. The findings indicated enhanced cytotoxicity when used alongside drugs like doxorubicin, suggesting synergistic effects that could improve treatment outcomes for patients with resistant cancer types.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-(prop-2-en-1-yloxy)pyridine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 2-chloro-4-hydroxypyridine with allyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. Reaction optimization includes monitoring temperature (60–80°C) and reaction time (12–24 hr) via TLC or HPLC .
- Key Parameters : Solvent choice, stoichiometry, and catalyst selection (e.g., phase-transfer catalysts) influence yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical.
Q. How is crystallographic data for this compound analyzed, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (XRD) is used for structural elucidation. Programs like SHELXL (for refinement) and WinGX (for data processing) are standard. Hydrogen bonding and packing analysis can be performed using ORTEP for visualization .
- Data Interpretation : Focus on bond angles, torsion angles, and intermolecular interactions. Compare experimental data with computational models (e.g., DFT) to validate accuracy.
Q. What safety protocols are critical when handling this compound?
- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. Store at 2–8°C in airtight containers. Follow GHS hazard codes (e.g., H315 for skin irritation) and disposal guidelines (P501/P502) .
Advanced Research Questions
Q. How do substituents (e.g., allyloxy vs. chloromethyl) influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The allyloxy group’s electron-donating nature increases pyridine ring electron density, reducing susceptibility to nucleophilic attack compared to chloromethyl derivatives. Kinetic studies (e.g., monitoring reaction rates via NMR) and Hammett plots can quantify substituent effects .
- Comparative Data : Chloromethyl derivatives (e.g., 2-Chloro-4-(chloromethyl)pyridine) show higher reactivity toward amines (yields >80%) compared to allyloxy analogs (yields ~60%) under identical conditions.
Q. What computational methods are suitable for predicting the compound’s electronic properties and reaction pathways?
- Approach : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and transition-state geometries. Software like Gaussian or ORCA is recommended. Validate with experimental IR/NMR spectra .
- Case Study : Calculations for 2-Chloro-4-(trifluoromethyl)pyridine analogs reveal that electron-withdrawing groups lower LUMO energy, enhancing electrophilic reactivity .
Q. How can contradictions in spectral data (e.g., NMR shifts vs. XRD bond lengths) be resolved?
- Troubleshooting : For NMR discrepancies, consider solvent effects or dynamic processes (e.g., tautomerism). For XRD vs. computational bond-length mismatches (>0.02 Å), re-examine refinement parameters (e.g., thermal displacement factors) or model hydrogen bonding networks .
- Example : An allyloxy group’s conformational flexibility may lead to averaged NMR signals but fixed positions in XRD, requiring multi-temperature NMR studies to resolve .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
